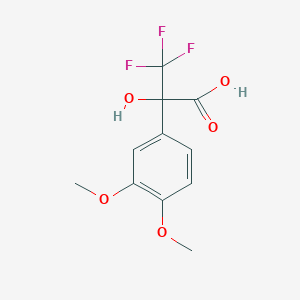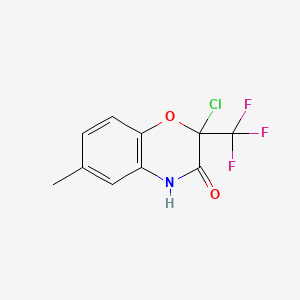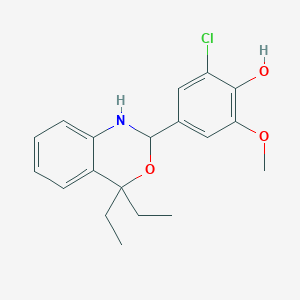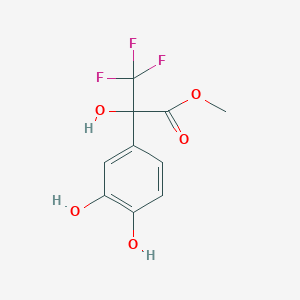
methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Overview
Description
Methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate, also known as Methyl DOPET, is a chemical compound used in scientific research for its potential bioactive properties.
Mechanism of Action
Methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate DOPET is believed to work by increasing the levels of dopamine in the brain, which can help improve motor function and reduce the symptoms of Parkinson's disease. It may also work by inhibiting the production of reactive oxygen species and reducing inflammation, which can help protect against neuronal damage.
Biochemical and Physiological Effects:
methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate DOPET has been shown to have antioxidant and anti-inflammatory effects, which may help protect against neuronal damage. It has also been shown to increase dopamine levels in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate DOPET in lab experiments is its potential bioactivity and neuroprotective properties. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For the use of methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate DOPET include further research into its potential use in the treatment of neurodegenerative diseases, as well as its potential use as a neuroprotective agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
Methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate DOPET has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has been shown to have antioxidant and anti-inflammatory properties, which may help protect against neuronal damage.
properties
IUPAC Name |
methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O5/c1-18-8(16)9(17,10(11,12)13)5-2-3-6(14)7(15)4-5/h2-4,14-15,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVCWKLMTFWKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)O)O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dimethyl-2-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4298126.png)
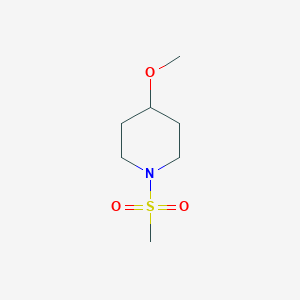
![ethyl [5-({3-phenyl-3-[(trifluoroacetyl)amino]propanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B4298146.png)
![4-ethyl-1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4298147.png)
![8-[2-(1-adamantyloxy)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4298148.png)
![4-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4298162.png)
![3,3'-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(methylenethio)]bis(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine)](/img/structure/B4298169.png)
![10-decyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4298177.png)
![2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide)](/img/structure/B4298179.png)
![5-[4-(heptyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4298190.png)
![N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]nicotinamide](/img/structure/B4298193.png)
